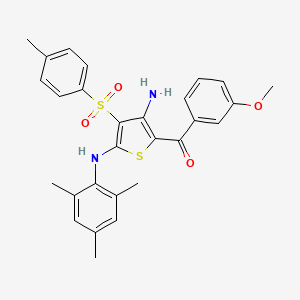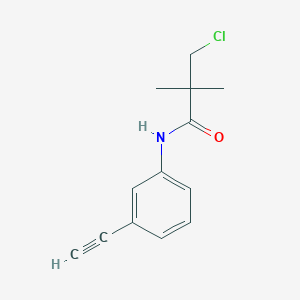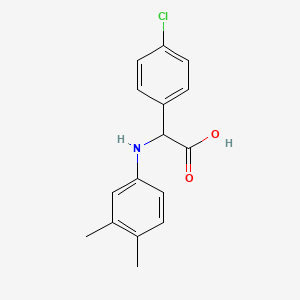![molecular formula C22H17NO4 B2506099 N-(2-benzoyl-4-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 922112-65-0](/img/structure/B2506099.png)
N-(2-benzoyl-4-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-benzoyl-4-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C22H17NO4 and its molecular weight is 359.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
PPARgamma Agonists and Antidiabetic Activity
A significant body of research focuses on N-(2-benzoylphenyl)-L-tyrosine PPARgamma agonists, a category to which N-(2-benzoyl-4-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide belongs. These compounds, including variants like 3-¿4-[2-(Benzoxazol-2-ylmethylamino)ethoxy]phenyl¿-(2S)-((2- benzoylphenyl)amino)propionic acid, have demonstrated antidiabetic activity in rodent models of type 2 diabetes. This is due to their ability to activate the peroxisome proliferator-activated receptor gamma (PPARgamma), which plays a critical role in regulating glucose and lipid metabolism. The modification of the N-2-benzoylphenyl moiety has been a focal point for enhancing PPARgamma agonist activity (Cobb et al., 1998).
Chemoselective N-benzoylation
Another research direction is the chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates. This process leads to the formation of N-(2-hydroxyphenyl)benzamides, which are compounds of biological interest. The study by Singh et al. (2017) discusses this process and its implications for the synthesis of compounds with potential biological activities (Singh, Lakhan, & Singh, 2017).
Synthesis and Biological Activity
In the realm of pharmaceutical chemistry, the synthesis of various derivatives of benzoyl-related compounds and their subsequent biological activities are being explored. For example, the study by Ighilahriz-Boubchir et al. (2017) investigates the synthesis of 2-Benzoylamino-N-phenyl-benzamide derivatives under environmentally friendly conditions and their antibacterial and antifungal activities. This study highlights the potential of these compounds in medical applications (Ighilahriz-Boubchir et al., 2017).
Polymer Chemistry
Research in polymer chemistry involves the synthesis of polyamic acids containing benzothiazole and benzoxazole groups, like PAA-BT and PAA-BO. These compounds exhibit electroactivity and can be used in enzyme-free hydrogen peroxide biosensors, offering a promising avenue for analytical applications in biotechnology and healthcare (Hua et al., 2011).
Mécanisme D'action
Orientations Futures
The development and discovery of novel anticancer medications remain extremely important due to various factors . Benzodioxole compounds, including “N-(2-benzoyl-4-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide”, show promising results in their anticancer activity and could be further explored in future research .
Propriétés
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c1-14-7-9-18(17(11-14)21(24)15-5-3-2-4-6-15)23-22(25)16-8-10-19-20(12-16)27-13-26-19/h2-12H,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLQTUBUOMDJFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2,4-difluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2506016.png)

![2-methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2506019.png)


![Ethyl 4-[(4-chlorobenzyl)oxy]benzoate](/img/structure/B2506024.png)
![(4,4-Difluorocyclohexyl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2506026.png)
![6-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2506028.png)
![Methyl 2-{[2-(hydroxyimino)-1,1-dimethylethyl]amino}acetate](/img/structure/B2506029.png)
![6-{[1-(Morpholin-4-ylcarbonyl)propyl]thio}benzimidazo[1,2-c]quinazoline](/img/structure/B2506032.png)
![(5E)-3-Methyl-5-{[5-(2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2506034.png)


![5-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B2506039.png)
